![molecular formula C3H7N2Se B1587918 Selenourea, N,N-dimethyl- CAS No. 5117-16-8](/img/structure/B1587918.png)
Selenourea, N,N-dimethyl-
Overview
Description
Selenourea, N,N-dimethyl- is an organoselenium compound that belongs to the class of selenoureas It is characterized by the presence of selenium in place of oxygen in the urea structure
Mechanism of Action
Target of Action
It has been used as a precursor to synthesize cdse quantum dots , suggesting that it may interact with cadmium and selenium ions during this process.
Mode of Action
The mode of action of 1,1-Dimethyl-2-selenourea involves its role in excited state processes. The compound significantly enhances the fluorescence quenching through a photoinduced electron transfer (PET) mechanism . This is due to the selenium atom replacement of the carbonyl oxygen of the urea moiety, which dramatically reduces the HOMO–LUMO gap and oxidation potential .
Biochemical Pathways
Its role in the synthesis of cdse quantum dots suggests that it may be involved in the biochemical pathways related to quantum dot formation and fluorescence .
Result of Action
The result of the action of 1,1-Dimethyl-2-selenourea is the enhancement of fluorescence quenching in the presence of the compound . This is due to the compound’s ability to undergo a photoinduced electron transfer (PET) mechanism .
Action Environment
The action, efficacy, and stability of 1,1-Dimethyl-2-selenourea can be influenced by various environmental factors. For instance, the compound’s fluorescence quenching ability may be affected by the presence of light, as it is involved in photoinduced electron transfer processes .
Biochemical Analysis
Biochemical Properties
Selenourea, N,N-dimethyl- can serve as a source of selenium in organic synthesis . It has been proposed to allow the measurement of the π-accepting ability of N-heterocyclic carbenes, independent of their σ-donating ability . This property of Selenourea, N,N-dimethyl- allows it to interact with various enzymes and proteins in a unique manner .
Cellular Effects
Its role as a selenium source suggests that it may influence cell function by participating in selenium-dependent biochemical reactions .
Molecular Mechanism
The molecular mechanism of Selenourea, N,N-dimethyl- is linked to its ability to donate selenium. This can lead to changes in gene expression and enzyme activity, particularly in reactions involving N-heterocyclic carbenes .
Temporal Effects in Laboratory Settings
Its stability, degradation, and long-term effects on cellular function are areas of active study .
Metabolic Pathways
Selenourea, N,N-dimethyl- is involved in metabolic pathways as a source of selenium . It may interact with enzymes or cofactors in these pathways, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Selenourea, N,N-dimethyl- typically involves the reaction of dimethylamine with selenium-containing reagents. One common method is the reaction of dimethylamine with selenium dioxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired selenourea compound.
Industrial Production Methods: Industrial production of Selenourea, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Selenourea, N,N-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium, which imparts unique reactivity to the compound.
Common Reagents and Conditions:
Oxidation: Selenourea, N,N-dimethyl- can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of selenoxide derivatives.
Reduction: Reduction of Selenourea, N,N-dimethyl- can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of selenohydride derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the selenourea molecule. Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include selenoxide derivatives, selenohydride derivatives, and various substituted selenourea compounds
Scientific Research Applications
Medicinal Chemistry
Selenoureas have garnered attention for their potential therapeutic properties, particularly in cancer treatment and as antioxidant agents.
Antioxidant and Cytotoxic Properties
Recent studies have demonstrated that N,N-dimethyl-2-selenourea exhibits significant antioxidant activity. Research indicates that synthesized selenoureas can scavenge free radicals effectively, as shown through DPPH and ABTS assays. The cytotoxic effects of these compounds were evaluated against various cancer cell lines, including breast, lung, and colon cancer cells. Notably, certain derivatives induced S phase cell cycle arrest and cell death via autophagy mechanisms rather than apoptosis, suggesting their potential as anticancer agents .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Selenourea A | MCF-7 | 15.2 | Autophagy |
Selenourea B | HTB-54 | 12.8 | Autophagy |
Selenourea C | BEAS-2B | 30.5 | Apoptosis |
Synthesis of Organocatalysts
Selenoureas have been utilized as organocatalysts in asymmetric synthesis. For instance, chiral Cinchona-alkaloid based selenoureas were developed for Michael addition reactions, yielding high conversions and moderate-to-good enantioselectivities. This application highlights the role of selenoureas in enhancing reaction efficiency and selectivity in organic synthesis .
Catalytic Applications
Selenourea serves as an effective catalyst in various chemical reactions.
C-Se Cross-Coupling Reactions
N,N-dimethyl-2-selenourea has been employed as a selenium precursor for the synthesis of symmetrical diaryl selenides via C-Se cross-coupling reactions. This method utilizes copper oxide nanoparticles as catalysts under ligand-free conditions, providing a sustainable approach to synthesizing selenium-containing compounds .
Reaction Type | Yield (%) | Conditions |
---|---|---|
C-Se Cross-Coupling | 85 | Copper oxide catalyst |
Asymmetric Michael Addition | 92 | Mechanochemical conditions |
Material Science
In material science, selenourea is used to synthesize nanomaterials.
Quantum Dots Synthesis
N,N-dimethyl-2-selenourea has been used as a precursor for the synthesis of cadmium selenide (CdSe) quantum dots under controlled conditions. These quantum dots are significant due to their unique optical properties suitable for applications in electronics and photonics .
Spectroscopic Applications
Selenoureas are also valuable in spectroscopic studies.
NMR Studies
The use of NMR spectroscopy to study the electronic properties of selenoureas has provided insights into their π-accepting abilities when complexed with N-heterocyclic carbenes (NHCs). The chemical shifts observed in NMR spectra correlate with the electronic characteristics of the ligands, offering a method to evaluate the electronic environment around selenium atoms .
Comparison with Similar Compounds
Selenourea, N,N-dimethyl- can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Selenourea: The parent compound of Selenourea, N,N-dimethyl-, which lacks the dimethyl substitution. Selenourea has similar chemical properties but may exhibit different reactivity and applications.
N,N’-Disubstituted Selenoureas: These compounds have various substituents on the nitrogen atoms, which can influence their chemical properties and biological activities.
Selenohydride Derivatives:
Biological Activity
Selenourea, N,N-dimethyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article delves into the synthesis, biological efficacy, and underlying mechanisms of action associated with this compound, supported by data tables and case studies.
Selenourea, N,N-dimethyl- is characterized by its stable carbon-selenium double bond, which makes it a valuable precursor in the synthesis of various selenium-containing heterocycles. These heterocycles have been noted for their anti-inflammatory and antitumor activities, highlighting the medicinal potential of selenourea derivatives .
Synthesis Methods
The synthesis typically involves the reaction of dimethylamine with selenium compounds under controlled conditions. The resulting selenourea can then be modified to produce various derivatives that exhibit enhanced biological activity.
Antioxidant Activity
Research indicates that selenoureas possess significant antioxidant properties. A study synthesized 30 novel N,N-disubstituted selenoureas and evaluated their antioxidant capabilities using the DPPH and ABTS assays. The findings revealed:
- High Radical Scavenging Capacity : Certain compounds demonstrated greater radical scavenging ability than ascorbic acid at lower concentrations.
- Concentration-Dependent Activity : The antioxidant capacity was notably high at elevated concentrations, suggesting potential applications in oxidative stress-related conditions .
Cytotoxicity and Anticancer Activity
Selenourea, N,N-dimethyl- has been investigated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6c | MCF-7 (breast) | 1.49 | S phase arrest, autophagy |
6a | HT-29 (colon) | <10 | Induction of apoptosis |
6b | A549 (lung) | 5.00 | Caspase-independent death |
- Cell Cycle Arrest : Compound 6c was shown to induce S phase cell cycle arrest in colon cancer cells, suggesting a mechanism that may involve autophagy rather than traditional apoptotic pathways .
- Selectivity Index : The selectivity index calculated for these compounds indicated a preferential cytotoxic effect on cancer cells compared to normal cells, reinforcing their potential as targeted cancer therapies .
Study on Anticancer Effects
A comprehensive study on the anticancer effects of selenoureas revealed that several derivatives exhibited potent cytotoxicity against a panel of 60 different cancer cell lines. Notably, compound 6c displayed an average GI50 value of 1.49 µM across these lines, indicating its strong anticancer potential .
Mechanistic Insights
Further investigations into the mechanisms revealed that the induction of cell death by compound 6c was independent of caspase activation, which is often associated with apoptosis. This suggests alternative pathways such as autophagy may be involved in its anticancer effects .
Properties
InChI |
InChI=1S/C3H7N2Se/c1-5(2)3(4)6/h4H,1-2H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXJIYJPQXRIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)[Se] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063706 | |
Record name | Selenourea, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-16-8 | |
Record name | Selenourea, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selenourea,N-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Selenourea, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Selenourea, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethyl-2-selenourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1-Dimethyl-2-selenourea contribute to nanoparticle synthesis?
A: 1,1-Dimethyl-2-selenourea serves as a selenium source in the synthesis of metal selenide nanoparticles. For instance, it plays a crucial role in forming hollow Au@Cu2-xSe nanostructures through an anion exchange reaction with Au@Cu2O core-shell nanoparticles []. The reaction occurs at elevated temperatures in the presence of a capping reagent like polyvinylpyrrolidone (PVP).
Q2: Are there any differences in the nanostructures formed when using 1,1-Dimethyl-2-selenourea compared to other chalcogenide precursors?
A: Yes, the choice of chalcogenide precursor influences the final nanostructure. While 1,1-Dimethyl-2-selenourea leads to complete transformation of Au@Cu2O templates into hollow Au@Cu2−xSe nanostructures, using thioacetamide under the same conditions results in Au@Cu2−xS structures with Cu2O residues attached to the gold core []. This difference highlights the importance of precursor selection in controlling nanostructure morphology.
Q3: Can the size of the voids within the nanostructures be controlled during synthesis?
A: Yes, the size of the interior voids can be tuned by adjusting the concentration of 1,1-Dimethyl-2-selenourea used in the reaction mixture []. Higher concentrations promote the formation of larger voids. This control over void size is crucial for tailoring the optical and electronic properties of the resulting nanoparticles.
Q4: Beyond its role in nanoparticle synthesis, are there other applications of 1,1-Dimethyl-2-selenourea?
A: 1,1-Dimethyl-2-selenourea has shown promise in photographic emulsion sensitization. Specifically, it significantly increases the sensitivity of both octahedral AgBr and cube AgIBr emulsions []. This application highlights the versatility of this compound in diverse technological fields.
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